O-(2,6-difluorophenyl)hydroxylamine
Description
O-(2,6-Difluorophenyl)hydroxylamine is a hydroxylamine derivative featuring a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions. The fluorine substituents impart strong electron-withdrawing effects, influencing the compound’s reactivity, stability, and intermolecular interactions. This structure is distinct from other aryl-hydroxylamine derivatives, such as nitro-substituted analogs, due to fluorine’s smaller atomic radius and lower polarizability compared to nitro groups.
Properties
Molecular Formula |
C6H5F2NO |
|---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
O-(2,6-difluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5F2NO/c7-4-2-1-3-5(8)6(4)10-9/h1-3H,9H2 |
InChI Key |
UZKWIXWZEHEPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)ON)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,6-difluorophenyl)hydroxylamine typically involves the reaction of 2,6-difluoroaniline with hydroxylamine derivatives under controlled conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as electrodialysis coupled with oxime hydrolysis. This method integrates the oxime hydrolysis, hydroxylamine protonation, and separation processes into a single step, offering higher yields and efficiency compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions: O-(2,6-difluorophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
O-(2,6-difluorophenyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of O-(2,6-difluorophenyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below highlights key differences between O-(2,6-difluorophenyl)hydroxylamine and selected analogs:
Key Observations :
- Solubility : Nitro groups (e.g., in O-(2,4-dinitrophenyl)hydroxylamine) reduce aqueous solubility due to increased hydrophobicity, whereas fluorine’s polarity may improve solubility in polar organic solvents.
- Pharmacological Potential: Bis-hydroxylamine derivatives (e.g., Compound 1 in ) exhibit strong binding energies, suggesting that this compound could be optimized for target engagement in drug design .
Stability and Reactivity
- Nitro vs. Fluoro Substitutents : Nitro groups in O-(2,4-dinitrophenyl)hydroxylamine contribute to instability under heat or UV light, whereas fluorine’s stability makes this compound more suitable for long-term storage .
- Hydroxylamine Group Reactivity : The hydroxylamine moiety in all analogs is prone to oxidation, but fluorine’s electron-withdrawing effect may slow this process compared to electron-donating substituents.
Pharmacological and Toxicological Considerations
- Toxicity : Nitro-substituted hydroxylamines (e.g., O-(2,4-dinitrophenyl)hydroxylamine) are associated with higher mutagenic risks due to nitroreduction pathways, whereas fluorine substituents are generally less reactive in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
